molecular formula C24H30N4O5 B11963891 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

Cat. No.: B11963891
M. Wt: 454.5 g/mol
InChI Key: FKFSCIAAGMPSHM-MFKUBSTISA-N
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Description

4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyl piperazine moiety, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE typically involves multiple steps. One common method includes the reaction of 4-benzyl-1-piperazine with acetic anhydride to form an intermediate, which is then reacted with carbohydrazide under controlled conditions to yield the final product . The reaction conditions often require a polar aprotic solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE involves its interaction with specific molecular targets. The benzyl piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-BENZYL-1-PIPERAZINYL)ACETYL)CARBOHYDRAZONOYL)-2,6-DIMETHOXY-PH ACETATE is unique due to its specific chemical structure, which imparts distinct biological activities.

Properties

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C24H30N4O5/c1-18(29)33-24-21(31-2)13-20(14-22(24)32-3)15-25-26-23(30)17-28-11-9-27(10-12-28)16-19-7-5-4-6-8-19/h4-8,13-15H,9-12,16-17H2,1-3H3,(H,26,30)/b25-15+

InChI Key

FKFSCIAAGMPSHM-MFKUBSTISA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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